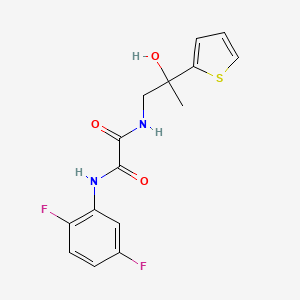
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as DFP-10825, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide involves the reaction of 2,5-difluoroaniline with 2-bromo-2-(thiophen-2-yl)acetic acid to form the intermediate, N-(2,5-difluorophenyl)-2-(2-bromo-2-(thiophen-2-yl)ethyl)aniline. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide.
Starting Materials
2,5-difluoroaniline, 2-bromo-2-(thiophen-2-yl)acetic acid, oxalyl chloride, triethylamine
Reaction
Step 1: React 2,5-difluoroaniline with 2-bromo-2-(thiophen-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2,5-difluorophenyl)-2-(2-bromo-2-(thiophen-2-yl)ethyl)aniline., Step 2: Dissolve the intermediate in dry dichloromethane and add oxalyl chloride dropwise while stirring. Add triethylamine to the reaction mixture to neutralize the hydrogen chloride gas that is produced. Stir the reaction mixture for several hours until the reaction is complete., Step 3: Filter the reaction mixture to remove the triethylamine hydrochloride salt and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide.
作用机制
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects by binding to and inhibiting specific proteins involved in disease processes. The exact mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is not fully understood, but it is known to inhibit the activity of key enzymes involved in cancer cell proliferation, inflammation, and neuronal signaling. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been shown to modulate the expression of various genes involved in these processes, which further contributes to its therapeutic potential.
生化和生理效应
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide inhibits cell proliferation and induces apoptosis, which leads to the death of cancer cells. In inflammation, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide reduces the production of pro-inflammatory cytokines, which contributes to the resolution of inflammation. In neurological disorders, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide improves neuronal signaling and promotes neuronal survival, which can lead to improved neurological function.
实验室实验的优点和局限性
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has several advantages for use in lab experiments. It has a high selectivity for its target proteins, which means that it can be used to study specific disease processes without affecting other cellular processes. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide also has a low toxicity profile, which makes it safe for use in in vitro and in vivo studies. However, one limitation of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the study of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide. One potential application is in the development of cancer therapies, where N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be used as a targeted therapy for specific types of cancer. Another potential application is in the treatment of inflammation, where N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be used to reduce the production of pro-inflammatory cytokines. In addition, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide for these applications.
科学研究应用
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been studied extensively for its potential therapeutic applications. In preclinical studies, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving neurological function. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been shown to have a high selectivity for its target proteins, which makes it a promising candidate for drug development. In addition, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a low toxicity profile, which further supports its potential as a therapeutic agent.
属性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-7-9(16)4-5-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNQKKBGWOLTAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)
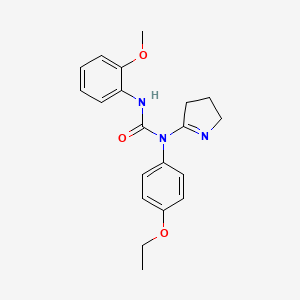
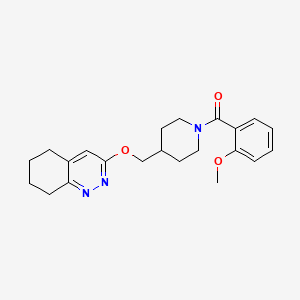
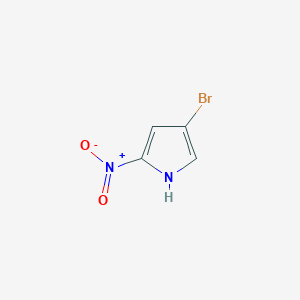
![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)
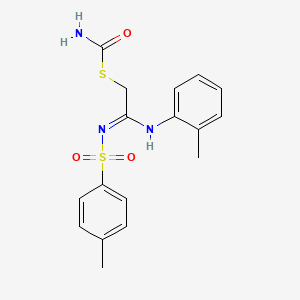
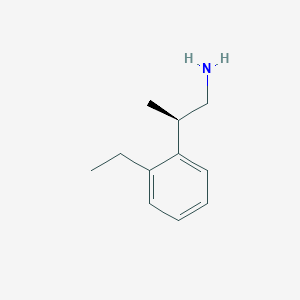
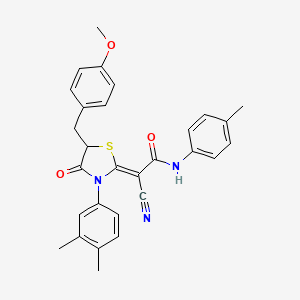
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)
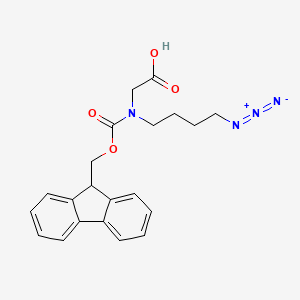
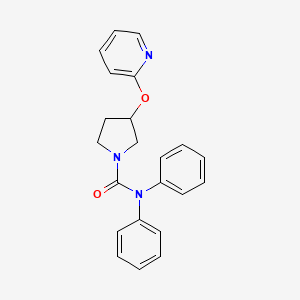
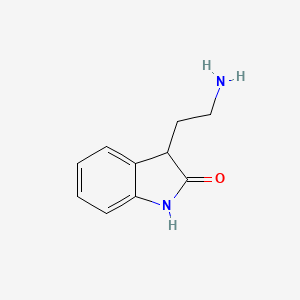
![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)